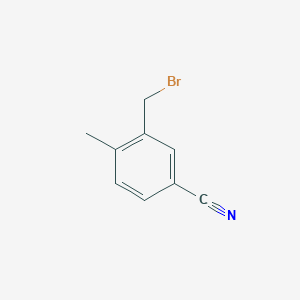

3-(Bromomethyl)-4-methylbenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSZQPBPHWFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289595 | |

| Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-55-9 | |

| Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69113-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 4 Methylbenzonitrile

Regioselective Benzylic Bromination Approaches

The critical step in synthesizing 3-(bromomethyl)-4-methylbenzonitrile is the selective bromination of one of the two methyl groups of 3,4-dimethylbenzonitrile (B1346954). The position of the methyl group relative to the electron-withdrawing nitrile group influences its reactivity, making regioselectivity a key challenge.

Radical-Initiated Bromination via N-Bromosuccinimide (NBS) Systems

The most common and effective method for benzylic bromination is through a free-radical chain reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent. This method, often referred to as the Wohl-Ziegler reaction, allows for the selective substitution of a hydrogen atom at the benzylic position.

A study on the synthesis of a closely related compound, 4-(bromomethyl)benzonitrile, provides a representative experimental setup. In this procedure, 4-methylbenzonitrile is reacted with NBS in the presence of a radical initiator, azobisisobutyronitrile (AIBN), in a solvent such as carbon tetrachloride (CCl4). The reaction mixture is typically refluxed for several hours to achieve a high yield of the desired product. rsc.org

Table 1: Representative Conditions for Benzylic Bromination using NBS

| Reactant | Reagent | Initiator | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-methylbenzonitrile | NBS | AIBN | CCl4 | Reflux | 8 | 90 | rsc.org |

This table presents a typical experimental setup for a reaction analogous to the synthesis of this compound.

The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions.

Solvents: While carbon tetrachloride has been a traditional solvent for these reactions, its toxicity and environmental concerns have led to the exploration of alternatives. Dichloromethane and benzene (B151609) have been shown to be effective solvents for radical bromination. gla.ac.uk The choice of solvent can also influence the reaction pathway. For instance, polar solvents like acetonitrile (B52724) can promote ionic bromination of the aromatic ring rather than radical benzylic bromination.

Initiators: The reaction is initiated by the formation of radicals, which can be achieved through the use of chemical initiators like AIBN or benzoyl peroxide, or by photochemical means using UV light. The initiator's decomposition rate at a given temperature is a crucial factor in maintaining a steady concentration of radicals.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient rate of radical initiation and propagation. However, the temperature must be carefully controlled to minimize side reactions, such as over-bromination to form dibrominated products.

The mechanism of radical benzylic halogenation proceeds through a well-established chain reaction involving three key stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or from the solvent, to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 3,4-dimethylbenzonitrile. This results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. This radical then reacts with a molecule of NBS to yield the product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction. The stability of the benzylic radical is a key factor driving the selectivity of the reaction for the benzylic position over other C-H bonds.

Termination: The chain reaction is terminated when two radicals combine with each other. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

The regioselectivity of the bromination of 3,4-dimethylbenzonitrile is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitrile group at position 1 deactivates the aromatic ring and can influence the stability of the benzylic radicals formed at positions 3 and 4. The methyl group at position 4 is para to the nitrile group, while the methyl group at position 3 is meta. The relative stability of the two possible benzylic radicals will determine the major product. A thesis studying the selectivity of benzylic bromination in a related system suggests that both electronic and steric factors play a crucial role. gla.ac.uk Further detailed experimental studies on 3,4-dimethylbenzonitrile are needed to definitively establish the regiochemical outcome.

Alternative Bromination Protocols

While NBS is the most common reagent for benzylic bromination, other methods have been developed to address some of its limitations, such as the potential for over-bromination and the use of hazardous solvents. One alternative involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of zirconium(IV) chloride (ZrCl4). This system has been shown to prevent the competing bromination of the aromatic ring that can sometimes occur with other methods.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the synthesis of this compound is 3,4-dimethylbenzonitrile. The preparation of this starting material can be achieved through various synthetic routes.

Preparation of Methyl-Substituted Benzonitrile (B105546) Precursors

Several methods are available for the synthesis of 3,4-dimethylbenzonitrile, starting from readily available materials.

One common approach is the cyanation of a corresponding aryl halide. For instance, 4-bromo-1,2-dimethylbenzene can be converted to 3,4-dimethylbenzonitrile through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or through an organophotoredox-assisted cyanation using tosyl cyanide. rsc.org

Another versatile method is the dehydration of an aldoxime. 3,4-Dimethylbenzaldehyde (B1206508) can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime yields 3,4-dimethylbenzonitrile. A variety of dehydrating agents can be employed for this transformation, including a system of triphenylphosphine (B44618) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA). rhhz.net

The synthesis of the intermediate 3,4-dimethylbenzaldehyde can be accomplished from o-xylene (B151617) through formylation reactions, such as the Gattermann-Koch reaction or by reaction with carbon monoxide and aluminum chloride. psu.edu A patent describes a process for preparing 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene (B1216868) via a Grignard reaction followed by formylation with N,N-dimethylformamide. google.com

Table 2: Selected Synthetic Methods for 3,4-Dimethylbenzonitrile and its Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Bromo-1,2-dimethylbenzene | K3PO4, TsCN, 4CzIPN, (TMS)3SiOH | 3,4-Dimethylbenzonitrile | - | rsc.org |

| 3,4-Dimethylbenzaldehyde Oxime | PPh3, TBBDA | 3,4-Dimethylbenzonitrile | High | rhhz.net |

| o-Xylene | CO, AlCl3, HCl (cat.) | 3,4-Dimethylbenzaldehyde | ~78 | psu.edu |

| 4-Bromo-o-xylene | Mg, DMF, then HCl | 3,4-Dimethylbenzaldehyde | - | google.com |

This table provides an overview of different synthetic strategies for obtaining the precursor compound.

Strategies for Introducing the Nitrile Functionality

The introduction of the nitrile (-C≡N) functional group is a critical step in the synthesis of this compound. The primary and most direct method involves the nucleophilic substitution reaction on a suitable precursor, typically a benzylic halide. This approach leverages the reactivity of the benzylic position, which is activated towards substitution.

The most common strategy for synthesizing this compound is through the cyanation of 3-(bromomethyl)-4-methylbenzyl bromide. However, a more direct and widely utilized precursor is 3-bromo-4-methylbenzyl bromide. In this case, the nitrile group is introduced by displacing one of the bromine atoms. The benzylic bromine is significantly more reactive than the aryl bromine towards nucleophilic substitution, allowing for selective reaction.

A typical procedure involves the reaction of the benzyl (B1604629) bromide derivative with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being preferred. These solvents are effective at solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

The reaction is generally carried out at an elevated temperature to ensure a reasonable reaction rate. chemspider.com For instance, heating the reaction mixture to around 90°C is a common practice in similar nucleophilic displacement reactions involving benzylic bromides and sodium cyanide in DMSO. chemspider.com This process results in the formation of the desired carbon-carbon bond, yielding the benzonitrile structure.

The following table outlines a representative protocol for the introduction of the nitrile functionality via nucleophilic substitution.

Table 1: Representative Reaction Conditions for Nitrile Introduction

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Starting Material | 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene | A model benzylic bromide substrate. | chemspider.com |

| Reagent | Sodium Cyanide (NaCN) | Source of the nucleophilic cyanide ion. | chemspider.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent to enhance nucleophilicity. | chemspider.com |

| Temperature | 90°C | To facilitate the rate of reaction. | chemspider.com |

| Reaction Time | 2 hours | Typical duration for completion of the reaction. | chemspider.com |

It is important to note that while this method is effective, the use of cyanide salts necessitates stringent safety precautions due to their high toxicity.

Reactivity and Reaction Mechanisms of 3 Bromomethyl 4 Methylbenzonitrile

Reactions Involving the Nitrile Functional Group

The cyano (C≡N) group in 3-(Bromomethyl)-4-methylbenzonitrile is a versatile functional group. The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orgthieme-connect.de

Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids. openstax.orgebsco.com This transformation can be achieved under either acidic or basic aqueous conditions. openstax.orgchemistrysteps.com The reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which rearranges to the amide. chemistrysteps.com

It is possible to control the reaction conditions to selectively stop the hydrolysis at the amide stage. For example, using milder conditions, such as specific catalysts or controlled temperatures and pH, can favor the formation of the amide over the carboxylic acid. nih.govarkat-usa.org

| Reagent/Condition | Product |

| H₃O⁺, heat | Carboxylic Acid |

| NaOH (aq), heat | Carboxylate Salt |

| H₂O₂, base | Amide |

| NaOH in Methanol/Dioxane | Amide (selective) arkat-usa.org |

The electrophilic carbon of the nitrile group readily reacts with strong nucleophiles, such as organometallic reagents and hydrides. openstax.orgchemistrysteps.com

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org This reaction is a valuable method for carbon-carbon bond formation.

Reduction to Amines: Nitriles can be reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org The resulting dianion is then protonated during aqueous workup to give the primary amine.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions for Heterocycle Formation)

While direct participation of this compound in cycloaddition reactions is not extensively documented, its structure provides a key functional handle—the bromomethyl group—for transformation into precursors for 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings, which are significant scaffolds in biologically active compounds. scielo.org.mxmdpi.com The [3+2] cycloaddition, in particular, involves the reaction of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. scielo.org.mxuchicago.edu

The bromomethyl group can be readily converted into various 1,3-dipoles. For instance, substitution of the bromide with sodium azide (B81097) would yield the corresponding azidomethyl derivative. This azide can then react with dipolarophiles, such as nitroolefins, in eliminative azide-olefin cycloaddition (EAOC) reactions to form 1,2,3-triazoles. mdpi.com

Another potential pathway involves converting the bromomethyl group into a phosphonium (B103445) salt, which can then be deprotonated to form an azomethine ylide. Azomethine ylides are common 1,3-dipoles used in the synthesis of pyrrolidines and other nitrogen-containing heterocycles through cycloaddition with various olefins. mdpi.comuchicago.edu

The general scheme for utilizing this compound as a precursor in [3+2] cycloaddition is outlined below:

Table 1: Potential [3+2] Cycloaddition Pathways for Derivatives of this compound

| Precursor Synthesis Step | 1,3-Dipole Generated | Dipolarophile | Resulting Heterocycle |

|---|---|---|---|

| Reaction with Sodium Azide (NaN₃) | 4-cyano-2-(azidomethyl)toluene | Alkynes, Alkenes | 1,2,3-Triazoles |

| Reaction with a secondary amine and subsequent oxidation | Nitrone derivative | Alkenes | Isoxazolidines |

These reactions are often kinetically controlled, and their stereoselectivity and regioselectivity can be influenced by the electronic properties of both the dipole and the dipolarophile. scielo.org.mxdntb.gov.ua The development of catalytic systems, including those using transition metals, has further expanded the scope and efficiency of these cycloaddition reactions for synthesizing complex heterocyclic structures. nih.gov

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (known as an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The presence of substituents on the aromatic ring significantly influences both the rate of the reaction and the position of the incoming electrophile. unizin.orglumenlearning.comlibretexts.org

In this compound, the aromatic ring is trisubstituted with a cyano group (-CN) at position 1, a bromomethyl group (-CH₂Br) at position 3, and a methyl group (-CH₃) at position 4. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of these groups.

Cyano Group (-CN): This is a strong electron-withdrawing group and is classified as a meta-directing deactivator. oneonta.eduwou.edu It deactivates the ring towards electrophilic attack, making the reaction slower than with benzene, and directs incoming electrophiles to the positions meta to it (C3 and C5). lumenlearning.comlibretexts.org

Methyl Group (-CH₃): As an alkyl group, it is an ortho-, para-directing activator. unizin.orgwou.edu It donates electron density to the ring, making it more reactive than benzene and directing electrophiles to the ortho (C3, C5) and para (C6) positions relative to itself.

Bromomethyl Group (-CH₂Br): This group is generally considered deactivating due to the inductive electron withdrawal by the bromine atom. Similar to halogens and other alkyl halides, it is expected to be an ortho-, para-director. lumenlearning.comoneonta.edu It would direct incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

The available positions for substitution on the ring are C2, C5, and C6. The directing influences on these positions are summarized in the table below.

| C6 | Ortho (unfavored) | Para (favored) | Meta (neutral) | Minor product; position is sterically accessible but electronically disfavored by the adjacent deactivating -CN group. |

In cases with multiple substituents, the regioselectivity is often controlled by the most powerful activating group. wou.edu In this molecule, the methyl group is the only activator. Its ortho-directing effect towards C5 is reinforced by the meta-directing effect of the cyano group and the ortho-directing effect of the bromomethyl group. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position.

Many electrophiles are not reactive enough to overcome the energy barrier of disrupting the aromaticity of the benzene ring and require activation by a catalyst. lumenlearning.comyoutube.com The choice of catalyst depends on the specific EAS reaction being performed.

Halogenation: For the introduction of a halogen (e.g., Br₂ or Cl₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) is typically used. youtube.comlumenlearning.com The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the aromatic ring.

Nitration: The nitration of an aromatic ring is commonly achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are used to form new carbon-carbon bonds. These reactions typically employ a strong Lewis acid catalyst like aluminum chloride (AlCl₃). oneonta.edu However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, such as those bearing a cyano group. oneonta.edu Therefore, applying this reaction to this compound would be challenging.

Modern C-H Functionalization: More recent advances in catalysis have introduced methods for direct C-H functionalization using transition metals like palladium (Pd), rhodium (Rh), or iridium (Ir). nih.govresearchgate.net These catalyst systems can offer alternative reactivity and regioselectivity compared to classical EAS reactions. For example, palladium catalysts are known to functionalize arene C-H bonds through a concerted metalation-deprotonation (CMD) mechanism. nih.gov The success and site-selectivity of these reactions often depend on the presence of a directing group, but non-directed functionalizations are also an area of active research. nih.govresearchgate.net

Advanced Synthetic Applications and Derivatization Strategies

Construction of Diverse Organic Frameworks

The reactivity of the bromomethyl group is central to the utility of 3-(Bromomethyl)-4-methylbenzonitrile. It serves as a potent electrophile, readily participating in nucleophilic substitution reactions to form a variety of substituted derivatives. pressbooks.pub

The primary pathway for derivatizing this compound involves the nucleophilic substitution of the bromide atom. The carbon atom of the bromomethyl group is electron-deficient and thus highly susceptible to attack by a wide array of nucleophiles. pressbooks.pub This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the benzylic position.

Common nucleophiles that can be employed in these reactions include:

Oxygen Nucleophiles: Alcohols and phenols can react to form ethers.

Nitrogen Nucleophiles: Amines and azides can be used to introduce nitrogen-containing functionalities. For example, the related compound 4-(bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of a base. sigmaaldrich.com

Sulfur Nucleophiles: Thiols can form thioethers.

Carbon Nucleophiles: Cyanide ions or enolates can create new carbon-carbon bonds.

Phosphorus Nucleophiles: Phosphines react with alkyl halides to form phosphonium (B103445) salts. walisongo.ac.id

This substitution process is fundamental to creating a library of polysubstituted benzonitrile (B105546) derivatives, where the newly introduced functional group can be further modified. The general scheme for this transformation can be represented as a classic SN2 reaction, where the rate is dependent on both the substrate and the incoming nucleophile. pressbooks.pub

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative, based on the general reactivity of benzylic bromides.

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Resulting Functional Group |

|---|---|---|---|

| Hydroxide | NaOH | Alcohol | -CH₂OH |

| Alkoxide | NaOR | Ether | -CH₂OR |

| Cyanide | NaCN | Nitrile | -CH₂CN |

| Amine | RNH₂ | Amine | -CH₂NHR |

| Thiolate | NaSR | Thioether | -CH₂SR |

| Azide (B81097) | NaN₃ | Azide | -CH₂N₃ |

The derivatives synthesized via nucleophilic substitution are inherently polyfunctionalized aromatic compounds, possessing the original nitrile and methyl groups alongside the newly introduced functionality. These molecules can serve as intermediates for further synthetic elaborations. For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. Similarly, the newly introduced group can be a handle for subsequent reactions, such as cross-coupling or cyclization, leading to highly complex and sterically diverse aromatic structures. The closely related 4-(bromomethyl)benzonitrile can be reduced to 4-formylbenzonitrile using DIBAL-H, demonstrating how the benzylic position can be transformed to introduce other key functional groups. rsc.org

Incorporation into Heterocyclic Architectures

This compound is a valuable precursor for synthesizing a range of heterocyclic compounds. Both the bromomethyl and the nitrile functionalities can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur atoms.

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound, leveraging either the electrophilicity of the bromomethyl group or the reactivity of the nitrile group.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsphinxsai.comthieme-connect.de While not a direct precursor, this compound can be converted into a suitable dielectrophile. For example, oxidation of the methyl group and transformation of the bromomethyl group could yield a 1,2-dicarbonyl species, which would then readily condense with an o-phenylenediamine (B120857) to form a substituted quinoxaline (B1680401) ring system. nih.gov

Triazoles: The nitrile functionality is a key component in the synthesis of triazoles. researchgate.netnih.gov For the formation of 1,2,4-triazoles, one common method involves the reaction of nitriles with hydrazides or amidrazones. researchgate.netnih.gov The nitrile group of this compound can act as the electrophilic partner in a cyclization reaction. For 1,2,3-triazoles, the most prominent synthetic route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govscispace.com The bromomethyl group of the parent compound can be converted to an azide via substitution with sodium azide. This azide derivative can then react with a terminal alkyne to yield a 1,4-disubstituted-1,2,3-triazole.

Isoxazoles: Isoxazole (B147169) rings are often formed via the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. mdpi.comrsc.org The nitrile group of this compound can be oxidized to the corresponding nitrile oxide, which can then be trapped in situ with a dipolarophile to construct the isoxazole ring. nih.gov Another pathway involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.gov Synthetic strategies can be designed to convert this compound into such a dicarbonyl precursor.

Table 2: Synthetic Pathways to Nitrogen Heterocycles This table outlines plausible synthetic strategies.

| Target Heterocycle | Key Functional Group Utilized | General Reaction Type | Required Co-reactant |

|---|---|---|---|

| Quinoxaline | Bromomethyl (after modification) | Condensation | o-Phenylenediamine |

| 1,2,4-Triazole | Nitrile | Cycloaddition/Condensation | Hydrazide / Amidrazone |

| 1,2,3-Triazole | Bromomethyl (converted to Azide) | Cycloaddition (CuAAC) | Terminal Alkyne |

| Isoxazole | Nitrile (converted to Nitrile Oxide) | Cycloaddition | Alkyne / Alkene |

The electrophilic nature of the bromomethyl group is key to forming heterocycles containing oxygen and sulfur. pku.edu.cnnih.govorganic-chemistry.org

Oxygen-Containing Heterocycles: The formation of oxygen-containing rings, such as furans or pyrans, typically requires an intramolecular cyclization involving an oxygen nucleophile attacking the benzylic carbon. organic-chemistry.orgekb.eg To achieve this, this compound would first need to be modified to introduce a hydroxyl group at a suitable position. For example, a multi-step sequence could involve introducing a side chain that contains a hydroxyl group, which could then cyclize onto the benzylic position via an intramolecular Williamson ether synthesis.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles follows a similar logic. nih.govutexas.edu The high nucleophilicity of sulfur makes the formation of sulfur heterocycles, like thiophenes or thianes, a feasible strategy. nih.gov An intramolecular reaction between a thiol group and the bromomethyl group would lead to the formation of a C-S bond and ring closure. This strategy often requires the initial introduction of a sulfur-containing functional group elsewhere in the molecule, which then acts as the internal nucleophile.

Role as a Precursor in Complex Molecule Synthesis

The diverse reactivity of this compound establishes it as a valuable precursor for the synthesis of more elaborate molecules. Its ability to undergo clean nucleophilic substitutions allows for the attachment of various molecular fragments. These fragments can contain additional reactive sites, enabling subsequent reactions like cross-couplings, further substitutions, or cyclizations. For example, the product of a reaction with a boronic ester could be used in Suzuki couplings. The presence of the nitrile group offers a latent carbonyl or amine functionality, which can be unmasked at a later synthetic stage. This strategic potential makes this compound a key starting material for building complex scaffolds found in pharmaceuticals, agrochemicals, and materials science.

Strategic Use in Building Blocks for Pharmaceutical Scaffolds

This compound serves as a crucial starting material for creating complex molecular frameworks that are central to the discovery of new therapeutic agents. The presence of both a reactive bromomethyl group and a cyano group on the substituted benzene (B151609) ring allows for sequential and regioselective modifications, making it a valuable synthon in medicinal chemistry. The 1,4-benzoquinone (B44022) core, for instance, is a privileged structural scaffold found in numerous pharmaceuticals, and the derivatization of compounds like this compound can lead to the formation of such important structures. nih.gov The ability to introduce various functional groups through substitution of the bromine atom and transformation of the nitrile moiety provides a pathway to a diverse range of pharmaceutical scaffolds.

Applications in the Synthesis of Ligands and Functional Materials

The unique electronic and structural features of this compound make it a suitable precursor for the synthesis of specialized ligands and functional materials. The nitrile group can act as a coordinating agent for metal ions or can be transformed into other functional groups like amines or carboxylic acids, which are common in ligand design. For instance, the related compound 4-(Bromomethyl)benzonitrile is utilized in synthesizing ligands that incorporate a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. sigmaaldrich.com This highlights the potential of the bromomethylbenzonitrile scaffold in creating molecules capable of binding to metal centers, which is a key aspect in the development of catalysts and functional materials.

Intermediacy in the Synthesis of Aromatase Inhibitors

Aromatase inhibitors are a critical class of drugs for treating estrogen-dependent cancers. nih.gov The structural backbone of many non-steroidal aromatase inhibitors incorporates a substituted benzyl (B1604629) group attached to an azole heterocycle. Research in this area has shown that derivatives of bromobenzyl compounds are key intermediates. For example, a series of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles have been synthesized and evaluated for their aromatase-inhibitory activity. nih.gov While this specific study focuses on a different isomer, the synthetic principles are applicable to this compound, suggesting its potential as an intermediate for novel aromatase inhibitors. The synthesis of dual aromatase-sulfatase inhibitors has also been explored, utilizing precursors that could be derived from bromomethylbenzonitriles. ox.ac.uk

Precursor for Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propene-1-one backbone, are known for a wide array of pharmacological activities. nih.gov The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. eijppr.comelifesciences.org this compound can be elaborated into either the acetophenone or the aldehyde partner required for this reaction. This versatility allows for the incorporation of the cyanomethylphenyl moiety into the chalcone framework, potentially leading to new compounds with enhanced biological properties. Novel series of chalcone derivatives have been designed and synthesized to act as inhibitors for enzymes like acetylcholinesterase, demonstrating the therapeutic potential of this class of compounds. researchgate.netnih.gov

Catalytic Methodologies Utilizing the Compound's Reactivity

Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound is susceptible to a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. umb.edu Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds. nih.govustc.edu.cn In such a reaction, the bromomethyl group could potentially react, or the aromatic bromine in a related precursor could be coupled. For instance, Pd-catalyzed coupling reactions of chloromethyl bromobenzene (B47551) with arylboronic acids have been shown to be highly selective for the C(sp2)-Br bond. nih.gov Nickel-catalyzed cross-coupling reactions also represent a powerful tool for forming C-C bonds, often with different reactivity and selectivity profiles compared to palladium. researchgate.netnih.gov These reactions typically involve oxidative addition of the C-Br bond to a low-valent metal center, followed by transmetalation and reductive elimination. nih.gov

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations

The presence of a prochiral benzylic position in 3-(Bromomethyl)-4-methylbenzonitrile opens the door for the development of novel stereoselective transformations. Future research could focus on the enantioselective synthesis of chiral molecules, a cornerstone of modern pharmaceutical and materials science.

One promising avenue is the use of chiral organocatalysts for asymmetric reactions. For instance, chiral thiourea (B124793) or phosphine-based catalysts could be employed in asymmetric Morita-Baylis-Hillman or aza-Morita-Baylis-Hillman type reactions, leading to the formation of chiral quaternary carbon centers. austinpublishinggroup.comnih.gov Research into the catalytic atroposelective synthesis of axially chiral benzonitriles has shown that N-heterocyclic carbenes can be effective organocatalysts. nih.govresearchgate.net This suggests a potential pathway for creating axially chiral products from derivatives of this compound. The development of such reactions would be highly valuable, as chiral benzonitriles are precursors to a wide range of functional molecules with potential applications in asymmetric synthesis and as antibacterial agents for plant protection. researchgate.net

Further investigation into the use of binaphthyl-modified bifunctional organocatalysts could also yield efficient methods for the enantioselective conjugate addition of nucleophiles to derivatives of this compound. mdpi.com These catalysts have proven effective in promoting addition reactions with high enantioselectivity. mdpi.com

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. Future research on this compound should prioritize the development of more sustainable synthetic and derivatization methods.

A key area for improvement is the synthesis of the benzonitrile (B105546) moiety itself. Traditional methods often involve hazardous reagents. A greener alternative that has been explored for other benzonitriles is the use of ionic liquids which can act as recyclable catalysts and solvents. researchgate.netrsc.orgrsc.org For example, a novel route using hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in a biphasic system has been shown to produce benzonitriles with 100% conversion and yield, with the ionic liquid being easily recoverable. rsc.orgrsc.org The application of such methods to the synthesis of this compound could significantly improve its environmental footprint. Furthermore, cyanide-free synthetic routes, such as the van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC), present another important avenue for green synthesis. rsc.org

The choice of solvent is also a critical factor in green chemistry. unibo.it Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) or bio-derived solvents. d-nb.infonih.govwhiterose.ac.uk The development of solvent selection guides can aid in making more environmentally conscious choices for reactions involving this compound. whiterose.ac.uk

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry systems.

The synthesis of benzylic bromides, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous-flow protocols. organic-chemistry.org These systems often utilize photochemistry and can be performed using safer solvents like acetonitrile, avoiding hazardous chlorinated solvents. organic-chemistry.org Flow reactors enable precise control over reaction parameters such as residence time and temperature, leading to higher yields and purity. bohrium.com The generation of highly reactive intermediates like benzynes, which can be used in subsequent reactions, is also more safely managed in a flow system. semanticscholar.orgacs.org

Furthermore, the synthesis of benzonitrile derivatives has been achieved using flow reaction systems. For instance, the reaction of amides with acetonitrile to produce benzoylacetonitriles has been optimized in a continuous flow setup. bohrium.comresearchgate.net A cyanide-free synthesis of nitriles using the van Leusen reaction has also been successfully adapted to a continuous flow process, demonstrating fast reaction times and high scalability. rsc.org Applying these flow chemistry principles to the production and subsequent reactions of this compound could lead to more efficient and safer manufacturing processes.

Exploration of Photo- and Electrocatalytic Applications

Photocatalysis and electrocatalysis offer powerful and sustainable methods for chemical transformations, often proceeding under mild conditions. The reactive sites in this compound make it an excellent candidate for exploration in these fields.

Photocatalytic C-C and C-N coupling reactions involving benzylic bromides have been demonstrated using visible light and a photocatalyst. organic-chemistry.orgacs.org These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions. organic-chemistry.orgacs.orgprinceton.edu For example, cooperative catalysis using lutidine and a photocatalyst can transform a broad range of benzyl (B1604629) halides into radicals for Giese coupling reactions with electron-deficient alkenes. organic-chemistry.orgacs.org The reductive homocoupling of benzyl halides to form bibenzyl skeletons is another area of interest, with recent studies focusing on the challenging activation of benzyl chlorides under visible light. nih.gov These approaches could be adapted for this compound to synthesize a variety of complex molecules. Additionally, photocatalytic C-C coupling reactions of benzylic bromides on the surface of perovskite nanocrystals have been reported, suggesting another potential research direction. researchgate.net

Electrocatalytic carboxylation of benzylic halides with carbon dioxide (CO₂) is a promising method for synthesizing valuable carboxylic acids. researchgate.netnih.govacs.orgnih.gov Studies have shown that silver cathodes exhibit high electrocatalytic activity for the carboxylation of benzyl chlorides. nih.gov Nickel-catalyzed carboxylation of benzyl halides with CO₂ at atmospheric pressure and room temperature has also been developed. nih.gov A particularly innovative approach is the direct electrochemical carboxylation of benzylic C-N bonds with CO₂, which avoids the need for stoichiometric metals or external reducing agents. acs.org The application of these electrocatalytic methods to this compound could provide a direct and environmentally friendly route to valuable phenylacetic acid derivatives. Furthermore, visible-light-mediated carboxylation of benzylic C-H bonds with CO₂ under metal-free conditions has been reported, offering another sustainable pathway to carboxylic acids. uni-regensburg.de

Advanced Material Science Applications (excluding direct physical properties of the compound)

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of advanced materials with tailored properties.

One area of significant potential is the development of functional polymers . The benzylic bromide group can serve as an initiation site for controlled radical polymerization or be used for post-polymerization modification to introduce specific functionalities. acs.orggoogle.com For example, benzyl bromide functionalized poly(phenyleneethynylene)s have been synthesized, offering a platform for creating conjugated polymers with well-defined chemical reactivity. acs.org Copolymers of polylactide with pendant benzyloxy groups have also been synthesized and subsequently modified to attach biological molecules, demonstrating the potential for creating biofunctional materials. nih.gov

The nitrile group can act as a ligand for the construction of metal-organic frameworks (MOFs) . berkeley.edumdpi.comacs.orgacs.org MOFs are porous materials with applications in gas storage, separation, and catalysis. nih.gov By incorporating ligands derived from this compound, it may be possible to design MOFs with specific functionalities arising from the bromomethyl group, which could be further modified post-synthesis. The use of benzonitrile-containing ligands in the synthesis of luminophores with donor-acceptor structures also suggests potential applications in optoelectronic materials. researchgate.net

Finally, the benzonitrile moiety is a common structural feature in liquid crystals . google.comyoutube.comnih.govmdpi.com By incorporating this compound into more complex molecular architectures, it may be possible to synthesize novel liquid crystalline materials. youtube.com The ability to further functionalize the molecule via the bromomethyl group could allow for the fine-tuning of mesomorphic properties and the development of responsive liquid crystal systems.

Q & A

Q. What are the established synthetic routes for 3-(Bromomethyl)-4-methylbenzonitrile, and what reaction conditions optimize yield?

The compound is typically synthesized via radical bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) under controlled conditions. A key method involves refluxing 4-methylbenzonitrile with NBS and benzoyl peroxide (radical initiator) in carbon tetrachloride (CCl₄). Optimal yields (~75–85%) are achieved with a 1:1.1 molar ratio of 4-methylbenzonitrile to NBS, refluxed at 80°C for 6–8 hours . Side products may include dibrominated derivatives, which can be minimized by precise stoichiometric control.

Q. Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | CCl₄ |

| Temperature | 80°C (reflux) |

| Reaction Time | 6–8 hours |

| Initiator | Benzoyl peroxide (1–2 mol%) |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : The benzonitrile aromatic protons appear as a singlet (δ 7.6–7.8 ppm), while the bromomethyl (-CH₂Br) group resonates as a singlet at δ 4.3–4.5 ppm. The methyl group (-CH₃) adjacent to the nitrile appears at δ 2.5–2.7 ppm .

- IR Spectroscopy : The nitrile (C≡N) stretch is observed at ~2220 cm⁻¹, and C-Br absorption occurs at ~550–650 cm⁻¹ .

- Mass Spectrometry : The molecular ion [M]⁺ is expected at m/z 209/211 (Br isotope pattern), with fragmentation peaks at m/z 130 (loss of Br) and 104 (loss of CH₂Br).

Q. What safety protocols should be followed when handling this compound?

While specific toxicological data for this compound are limited, brominated analogs require stringent precautions:

- Skin/Eye Contact : Immediately rinse with water for 15 minutes; use soap for skin decontamination. Remove contaminated clothing .

- Inhalation/Ingestion : Administer oxygen if respiratory distress occurs. Do not induce vomiting; seek medical attention.

- Storage : Store in a cool, dry place away from oxidizing agents. Use fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromomethyl group in substitution reactions?

Density Functional Theory (DFT) studies can model the electron density around the bromomethyl group, predicting sites susceptible to nucleophilic attack. For example:

- The C-Br bond dissociation energy (BDE) is calculated to be ~65–70 kcal/mol, favoring SN₂ mechanisms in polar aprotic solvents.

- Fukui indices highlight the electrophilicity of the benzylic carbon, guiding predictions for cross-coupling or alkylation reactions .

Q. Example Computational Workflow

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps.

Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity trends.

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Systematic optimization is critical:

- Byproduct Analysis : Use HPLC or GC-MS to identify dibrominated impurities. Adjust NBS stoichiometry to ≤1.05 equivalents.

- Solvent Screening : Replace CCl₄ with less toxic alternatives (e.g., acetonitrile) while monitoring radical stability.

- Kinetic Studies : Perform time-resolved NMR to track intermediate formation and optimize reaction quenching .

Q. How is this compound used in synthesizing bioactive molecules?

The bromomethyl group serves as a versatile handle for functionalization:

Q. Example Application

| Target Molecule | Reaction Type | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)-4-methylbenzonitrile | Nucleophilic substitution | HDAC inhibition (IC₅₀ = 120 nM) |

Data Contradiction Analysis

Discrepancies in reported melting points or spectral data may arise from:

- Purity Issues : Recrystallize the compound from ethanol/water (3:1) to achieve >98% purity.

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.